Cas no 873663-50-4 (2,3-Diaminophenylboronic Acid Pinacol Ester)

2,3-Diaminophenylboronic Acid Pinacol Ester is a boronic acid derivative featuring both amino and boronate ester functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The pinacol ester group enhances stability, improving handling and storage compared to free boronic acids. Its diamine structure allows for further functionalization, enabling use in cross-coupling reactions, such as Suzuki-Miyaura couplings, and as a building block for heterocycle formation. The compound’s dual functionality also supports applications in materials science, particularly in the development of sensors and coordination polymers. High purity and consistent performance make it a reliable choice for research and industrial processes.
2,3-Diaminophenylboronic Acid Pinacol Ester structure
873663-50-4 structure
Product Name:2,3-Diaminophenylboronic Acid Pinacol Ester
CAS No:873663-50-4
MF:C12H19BN2O2
MW:234.102463006973
MDL:MFCD22494032
CID:1886344
PubChem ID:66617788
Update Time:2025-05-25

2,3-Diaminophenylboronic Acid Pinacol Ester Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzenediamine, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzenediamine
    • 3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzene-1,2-diamine
    • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzenediamine (ACI)
    • 2-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
    • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine
    • AT16196
    • SCHEMBL190545
    • MFCD22494032
    • BS-17763
    • AKOS026673851
    • YIPXXWWEXMOZPZ-UHFFFAOYSA-N
    • DTXSID401164649
    • SB39257
    • CS-0161244
    • YJB66350
    • 2,3-Diaminophenylboronic acid pinacol ester
    • 873663-50-4
    • 2,3-Diaminophenylboronic Acid Pinacol Ester
    • MDL: MFCD22494032
    • Inchi: 1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(14)10(8)15/h5-7H,14-15H2,1-4H3
    • InChI Key: YIPXXWWEXMOZPZ-UHFFFAOYSA-N
    • SMILES: O1C(C)(C)C(C)(C)OB1C1C(N)=C(N)C=CC=1

Computed Properties

  • Exact Mass: 234.1539580g/mol
  • Monoisotopic Mass: 234.1539580g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70.5Ų

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2,3-Diaminophenylboronic Acid Pinacol Ester Suppliers

Amadis Chemical Company Limited
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(CAS:873663-50-4)2,3-Diaminophenylboronic Acid Pinacol Ester
Order Number:A1043263
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:15
Price ($):401.0/1401.0
Email:sales@amadischem.com

Additional information on 2,3-Diaminophenylboronic Acid Pinacol Ester

Comprehensive Overview of 2,3-Diaminophenylboronic Acid Pinacol Ester (CAS No. 873663-50-4)

2,3-Diaminophenylboronic Acid Pinacol Ester (CAS No. 873663-50-4) is a highly specialized boronic acid derivative widely utilized in organic synthesis, pharmaceutical research, and material science. This compound, characterized by its unique diaminophenyl and pinacol ester functional groups, serves as a critical intermediate in the development of advanced bioconjugates, sensors, and catalysts. Its molecular structure enables selective binding to diols and other bioactive molecules, making it invaluable in click chemistry and Suzuki-Miyaura cross-coupling reactions.

Recent advancements in drug discovery and diagnostic imaging have spurred interest in 2,3-Diaminophenylboronic Acid Pinacol Ester. Researchers are exploring its potential in targeted drug delivery systems, particularly for diseases like cancer and diabetes, where boronic acid-based probes are used to detect biomarkers. The compound’s stability under physiological conditions and compatibility with aqueous environments further enhance its applicability in biomedical applications.

In the field of material science, this ester is employed to design functionalized polymers and nanomaterials. Its ability to form covalent bonds with hydroxyl groups makes it ideal for surface modifications, enabling the creation of smart materials with responsive properties. For instance, it is used in glucose-sensitive hydrogels for continuous monitoring systems, aligning with the growing demand for wearable health technologies.

Synthetic methodologies for 2,3-Diaminophenylboronic Acid Pinacol Ester often involve protection-deprotection strategies to preserve the amine functionalities during boronic ester formation. Optimized protocols emphasize high-yield reactions and minimal byproduct generation, addressing the industry’s focus on green chemistry and sustainable synthesis. Analytical techniques such as NMR spectroscopy and HPLC are routinely employed to ensure purity and structural integrity.

The compound’s relevance extends to academic research, where it is frequently cited in studies on molecular recognition and supramolecular chemistry. Its dual amine and boronic ester groups facilitate the construction of heterocyclic frameworks, which are pivotal in developing new agrochemicals and pharmaceutical scaffolds. As the scientific community prioritizes precision medicine, the demand for tailored boronic acid reagents like this ester is expected to rise.

From a commercial perspective, 2,3-Diaminophenylboronic Acid Pinacol Ester is supplied by leading chemical manufacturers with stringent quality control standards. Certificates of Analysis (CoA) typically include data on melting point, solubility, and spectroscopic profiles, ensuring compliance with Good Laboratory Practice (GLP). Storage recommendations often highlight protection from moisture and light to maintain stability.

Emerging trends in AI-driven drug design and high-throughput screening have further amplified the compound’s utility. Computational models leverage its structural features to predict interactions with biological targets, accelerating the identification of lead compounds. This synergy between experimental chemistry and in silico tools underscores the evolving landscape of research and development.

In summary, 2,3-Diaminophenylboronic Acid Pinacol Ester (CAS No. 873663-50-4) represents a versatile and indispensable tool in modern chemistry. Its applications span therapeutics, diagnostics, and advanced materials, driven by its robust chemical properties and adaptability. As interdisciplinary innovations continue to unfold, this compound will undoubtedly remain at the forefront of scientific breakthroughs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:873663-50-4)2,3-Diaminophenylboronic Acid Pinacol Ester
A1043263
Purity:99%/99%
Quantity:1g/5g
Price ($):401.0/1401.0
Email